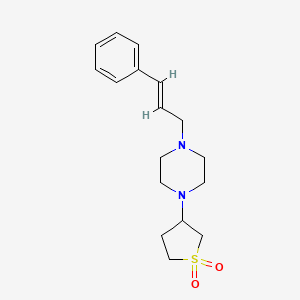![molecular formula C12H20N4O2 B5422403 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5422403.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride, commonly known as ACPD, is a chemical compound that has been widely used in scientific research. ACPD is a potent agonist of both metabotropic glutamate receptors (mGluRs) and GABA(B) receptors, which play important roles in synaptic transmission and plasticity.
Mechanism of Action
ACPD acts as an agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors. The activation of this compound leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the release of intracellular calcium and the modulation of ion channels. The activation of GABA(B) receptors leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane.
Biochemical and Physiological Effects
ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has been found to have both excitatory and inhibitory effects on synaptic transmission, depending on the type of receptor and the location of the synapse. ACPD has also been shown to affect the activity of astrocytes and microglia, which play important roles in neuroinflammation and neuroprotection.
Advantages and Limitations for Lab Experiments
ACPD has several advantages for lab experiments. It is a potent and selective agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors, which allows for the study of specific receptor subtypes. ACPD is also stable and easy to use, which makes it a popular tool for studying synaptic transmission and plasticity. However, ACPD has some limitations for lab experiments. It has a short half-life and can rapidly desensitize receptors, which can make it difficult to study long-term effects. ACPD can also have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of ACPD. One direction is to study the effects of ACPD on different types of synapses and neuronal circuits, to better understand its role in synaptic transmission and plasticity. Another direction is to study the effects of ACPD on neuroinflammation and neuroprotection, to explore its potential therapeutic applications for neurodegenerative diseases. Finally, the development of new ACPD analogs and derivatives could lead to the discovery of more potent and selective compounds for studying N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors.
Synthesis Methods
ACPD can be synthesized by using a simple three-step process. The first step involves the reaction of imidazole with 3-chloropropylamine to form N-(1H-imidazol-1-yl)propylamine. The second step involves the reaction of N-(1H-imidazol-1-yl)propylamine with 3-morpholinylacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide. The final step involves the reaction of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide with hydrochloric acid to form ACPD dihydrochloride.
Scientific Research Applications
ACPD has been widely used in scientific research to study the role of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors in synaptic transmission and plasticity. ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-morpholin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c17-12(8-11-9-18-7-4-14-11)15-2-1-5-16-6-3-13-10-16/h3,6,10-11,14H,1-2,4-5,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXLDOYZMGRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5422325.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5422331.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5422353.png)
![2,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5422356.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5422369.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5422387.png)
![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![(3aR*,6aS*)-1-oxo-2-propyl-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5422408.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5422413.png)
![methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate](/img/structure/B5422421.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5422426.png)

![4-[2-(4-methyl-3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422433.png)
![5'-cyclohexyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B5422440.png)